3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one
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Overview
Description
3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one is a complex organic compound featuring a unique structure that includes an imidazole ring, a sulfonyl group, and an azetidine ring
Mechanism of Action
Target of Action
The compound, 3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, the presence of certain catalysts can promote the cyclization of amido-nitriles to form disubstituted imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the azetidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-sulfonyl chloride: Shares the imidazole and sulfonyl groups but lacks the azetidine ring.
3,3-dimethyl-1-butanol: Similar in the butan-1-one structure but lacks the imidazole and sulfonyl groups.
1-methyl-1H-imidazole-2-thiol: Contains the imidazole ring with a thiol group instead of a sulfonyl group.
Uniqueness
3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring, in particular, adds to its structural complexity and potential for diverse applications.
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-13(2,3)7-11(17)16-8-10(9-16)20(18,19)12-14-5-6-15(12)4/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPWYPZVIHMZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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